molecular formula C26H28N2O5 B2754455 Fmoc-L-Lys(pentynoyl)-OH CAS No. 1159531-18-6

Fmoc-L-Lys(pentynoyl)-OH

Cat. No. B2754455
CAS RN: 1159531-18-6
M. Wt: 448.519
InChI Key: ZEXYNDUFTOOVKN-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Lys(pentynoyl)-OH” is an amino acid building block used for introducing alkyne functions into peptide sequences by standard Fmoc/tBu protocols . The alkyne residue can be engaged for copper catalyzed click reaction with organic azides or with tetrazines for copper-free conjugations .


Synthesis Analysis

“Fmoc-L-Lys(pentynoyl)-OH” can be used as a Solid Phase Peptide Synthesis (SPPS) building block for the “helping hand” strategy for purification of highly insoluble peptides . Solubilizing residues are attached to the Lys side-chains using Click-chemistry. The solubilizing tag can be removed with 1M hydrazine or hydroxylamine solution .


Molecular Structure Analysis

The molecular structure of “Fmoc-L-Lys(pentynoyl)-OH” is complex, and it contains an azide . The structure is designed to facilitate the attachment of solubilizing residues to the Lys side-chains using Click-chemistry .


Chemical Reactions Analysis

“Fmoc-L-Lys(pentynoyl)-OH” is used in Click-chemistry reactions, where it can react with organic azides or with tetrazines for copper-free conjugations . The solubilizing tag can be removed with 1M hydrazine or hydroxylamine solution .


Physical And Chemical Properties Analysis

“Fmoc-L-Lys(pentynoyl)-OH” has a molecular weight of 448.51 g/mol . It is a laboratory chemical and should not be used for private purposes .

Scientific Research Applications

Biomedical Applications

“Fmoc-L-Lys(pentynoyl)-OH” is used in the creation of Peptide-based hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are used as drug delivery systems and diagnostic tools for imaging .

Tissue Engineering

The hydrogels created using “Fmoc-L-Lys(pentynoyl)-OH” have been proposed as a scaffold for bioprinting applications . The Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Organogel Formation

“Fmoc-L-Lys(pentynoyl)-OH” can serve as organogelators, enabling the formation of stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . The minimum gelation concentration (MGC) is in a range of 1%―4% (mass fraction) .

Nanofiber, Nanoribbon, and Nanotube Network Structures

The gelators self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . This self-assembly is due to the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

Fluorescence Spectrum

The fluorescence spectrum of compound 2 in 1,2-dichloroethane and benzene demonstrates that the emission peak of Fmoc at 320 nm has red-shifted and the intensity decreases gradually, while the intensity of the emission peak at 460 nm substantially enhances as a function of concentration . This indicates the existence of π - π stacking interactions and the formation of J-type aggregates .

Mechanism of Action

The mechanism of action of “Fmoc-L-Lys(pentynoyl)-OH” involves the use of Click-chemistry to attach solubilizing residues to the Lys side-chains . This allows for the purification of highly insoluble peptides .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXYNDUFTOOVKN-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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